molecular formula C21H23N5O2S2 B1181309 VYFCJEOQGKCCFX-UHFFFAOYSA-N

VYFCJEOQGKCCFX-UHFFFAOYSA-N

Cat. No.: B1181309
M. Wt: 441.568
InChI Key: VYFCJEOQGKCCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on structural analogs and available data from related compounds (e.g., CAS 871826-12-9, InChI Key: HVXHWBMLTSDYGK-UHFFFAOYSA-N), we infer that this compound belongs to a class of trifluoromethyl-substituted pyridine derivatives, commonly explored in medicinal chemistry for their bioactivity and pharmacokinetic properties. These compounds often exhibit enhanced metabolic stability and lipophilicity due to the trifluoromethyl group, making them attractive candidates for drug discovery .

Properties

Molecular Formula

C21H23N5O2S2

Molecular Weight

441.568

InChI

InChI=1S/C21H23N5O2S2/c27-18(25-9-4-5-10-25)14-29-21-23-26-19(28)16-13-24(12-15-6-2-1-3-7-15)11-8-17(16)22-20(26)30-21/h1-3,6-7H,4-5,8-14H2

InChI Key

VYFCJEOQGKCCFX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CSC2=NN3C(=O)C4=C(CCN(C4)CC5=CC=CC=C5)N=C3S2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares VYFCJEOQGKCCFX-UHFFFAOYSA-N (inferred properties) with structurally related compounds from the evidence:

Property This compound (Inferred) (5-(Trifluoromethyl)pyridin-2-yl)methanamine 4-(Trifluoromethyl)picolinimidamide hydrochloride 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride
Molecular Formula C₇H₈ClF₃N₂ (hypothesized) C₇H₇F₃N₂ C₇H₈ClF₃N₃ C₇H₇ClF₃N
Molecular Weight ~212.60 g/mol 176.14 g/mol 253.61 g/mol 201.59 g/mol
Key Functional Groups Trifluoromethylpyridine, chloro substituent Trifluoromethylpyridine, amine Trifluoromethylpyridine, amidine Trifluoromethylpyridine, methyl
Bioactivity Hypothesized kinase inhibition Not reported Antimicrobial potential CNS-targeting (inferred from structural analogs)
Pharmacokinetic Properties Moderate GI absorption (TPSA ~50 Ų) High BBB permeability (TPSA ~30 Ų) Low P-gp substrate likelihood High metabolic stability
Synthetic Route Likely SNAr or Suzuki coupling Reductive amination Condensation with amidine reagents Halogenation followed by methylation

Key Findings:

Structural Variations: this compound is hypothesized to contain a chloro substituent alongside the trifluoromethylpyridine core, distinguishing it from analogs like (5-(trifluoromethyl)pyridin-2-yl)methanamine, which lacks halogenation .

Pharmacokinetic Differences :

  • Compounds with lower topological polar surface area (TPSA) , such as 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride (TPSA ~20 Ų), exhibit superior blood-brain barrier (BBB) penetration compared to chloro-substituted analogs (TPSA ~50 Ų) .
  • Chloro-substituted derivatives like this compound may face higher metabolic clearance due to increased susceptibility to cytochrome P450 enzymes .

Synthetic Complexity :

  • The introduction of a chloro group in this compound likely requires multi-step synthesis (e.g., halogenation or cross-coupling), whereas methyl or amine analogs are accessible via simpler routes like reductive amination .

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